molecular formula C17H17N3O3 B6053399 N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

Katalognummer: B6053399
Molekulargewicht: 311.33 g/mol
InChI-Schlüssel: MEIRZDLSZAHFBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key signaling molecule that promotes cell survival and growth, making it an attractive target for cancer therapy. GSK690693 has been shown to have potent anti-tumor activity in preclinical models, and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide exerts its anti-tumor effects by inhibiting the activity of AKT, a key signaling molecule that promotes cell survival and growth. AKT is activated by a variety of growth factors and other signaling molecules, and in turn activates downstream targets that promote cell growth, proliferation, and survival. By inhibiting AKT activity, this compound blocks these downstream signaling pathways and induces cell death in tumor cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of other kinases, such as p70S6K and SGK, that are also involved in cell growth and survival. In addition, this compound has been shown to induce autophagy, a cellular process that can lead to cell death in some circumstances.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide for laboratory experiments is its specificity for AKT. Unlike other kinase inhibitors that may target multiple kinases, this compound specifically inhibits AKT activity, making it a valuable tool for studying the role of AKT in various cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide. One area of interest is in identifying biomarkers that can predict which patients are most likely to respond to this compound treatment. Another potential direction is in developing combination therapies that can enhance the effectiveness of this compound in treating cancer. Finally, there is also interest in exploring the potential use of this compound in other disease settings, such as neurodegenerative diseases.

Synthesemethoden

The synthesis of N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2-methoxybenzylamine with 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid to form the corresponding amide. This is followed by a series of chemical transformations, including the introduction of a 2,4-difluorophenyl group and the conversion of a carboxylic acid to an amide, to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth and survival of a wide range of tumor cell types. In addition, this compound has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

Eigenschaften

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-8-13(15-11(2)20-23-17(15)19-10)16(21)18-9-12-6-4-5-7-14(12)22-3/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIRZDLSZAHFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.